(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid
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Description
(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent
This compound has been evaluated for its antimicrobial activity . Derivatives of the thioxothiazolidin core structure have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria . These compounds have outperformed traditional antibiotics like ampicillin and streptomycin in some cases, indicating their potential as powerful antimicrobial agents.
Antifungal Applications
The thioxothiazolidin derivatives also exhibit antifungal properties . They have been tested against various fungal strains and have shown good to excellent Minimum Inhibitory Concentrations (MICs), with some compounds being particularly potent . This suggests their use in developing new antifungal treatments.
Enzyme Inhibition Studies
Docking studies have revealed that these compounds may inhibit E. coli MurB , an enzyme involved in bacterial cell wall synthesis . Additionally, they could affect 14α-lanosterol demethylase of CYP51Ca , which is involved in fungal cell membrane synthesis . These findings are crucial for understanding the mechanism of action of potential new drugs.
Drug-likeness and ADMET Profile Prediction
The compound’s derivatives have been subjected to drug-likeness and ADMET profile predictions . These studies are essential for assessing the pharmacokinetics, safety, and efficacy of potential new drugs before they proceed to clinical trials .
Photovoltaic Efficiencies in Solar Cells
Research has been conducted on molecules with a similar thioxothiazolidin structure for their application in organic solar cells . These molecules have shown promise in enhancing photovoltaic efficiencies, indicating the potential use of our compound in renewable energy technologies.
Chemical Synthesis and Availability
The compound is available for purchase, which suggests its use in chemical synthesis and research. Having access to the compound allows for further exploration of its properties and applications in various scientific fields.
properties
IUPAC Name |
5-hydroxy-2-[[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-17(24)15(28-19(21)27)8-10-2-4-11(5-3-10)16(23)20-14-7-6-12(22)9-13(14)18(25)26/h2-9,22H,1H3,(H,20,23)(H,25,26)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBGYANDXUOGZ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-hydroxy-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)benzoic acid |
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